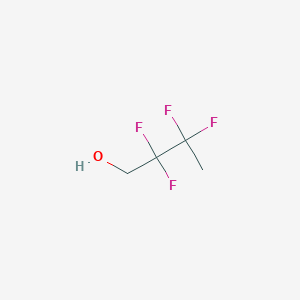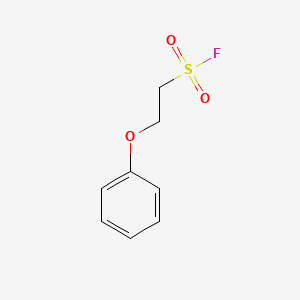
2-Phenoxyethane-1-sulfonylfluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxyethane-1-sulfonylfluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability-reactivity balance, making them valuable in various fields such as biology, pharmaceuticals, and functional molecules. The compound is characterized by its ability to interact selectively with specific amino acids or proteins, making it a useful tool in chemical biology and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethane-1-sulfonylfluoride typically involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. One common method is the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of aqueous potassium fluoride (KF) or potassium hydrogen fluoride (KHF2). This reaction can be enhanced using phase transfer catalysts such as 18-crown-6-ether in acetonitrile .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often employs a more efficient system using phase transfer catalysts. The process involves the use of stable and readily available sulfonates as starting materials, which are then transformed into sulfonyl fluorides under mild reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenoxyethane-1-sulfonylfluoride undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s electrophilic nature makes it particularly reactive towards nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium fluoride (KF) and 18-crown-6-ether in acetonitrile.
Oxidation and Reduction: These reactions often involve the use of oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield sulfonyl fluoride derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
2-Phenoxyethane-1-sulfonylfluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluoride derivatives.
Mécanisme D'action
The mechanism of action of 2-Phenoxyethane-1-sulfonylfluoride involves its interaction with specific molecular targets, such as amino acids or proteins. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine . This selective covalent interaction can lead to the inactivation of enzymes or the modification of protein functions, making it a valuable tool in chemical biology and medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrobenzenesulfonyl Fluoride: Known for its antibacterial properties and ability to react with target proteins.
(2-Aminoethyl)benzenesulfonyl Fluoride: Commonly used as a serine protease inhibitor.
4-Formylbenzenesulfonyl Fluoride: Utilized as a radiolabeling synthon in positron emission tomography.
Uniqueness
2-Phenoxyethane-1-sulfonylfluoride stands out due to its unique stability-reactivity balance, which allows for selective interactions with specific molecular targets. This property makes it particularly valuable in applications requiring precise covalent modifications, such as the development of protease inhibitors and covalent probes in chemical biology .
Propriétés
Formule moléculaire |
C8H9FO3S |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
2-phenoxyethanesulfonyl fluoride |
InChI |
InChI=1S/C8H9FO3S/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clé InChI |
YKXVMKPZLNUGBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



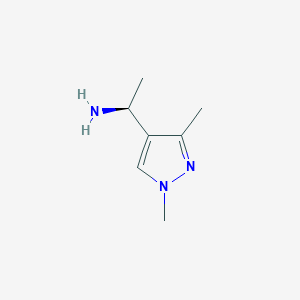

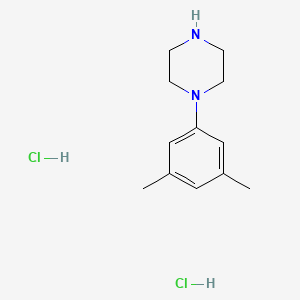
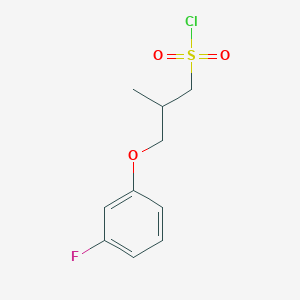
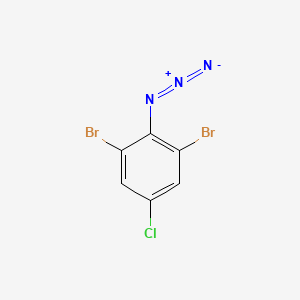
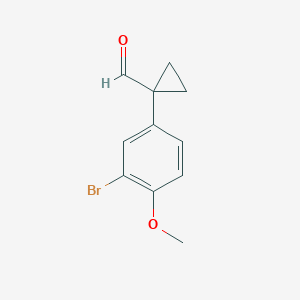
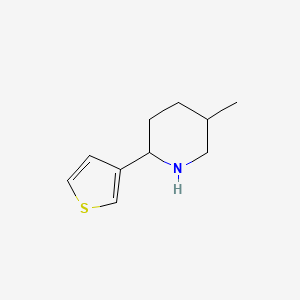
![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine](/img/structure/B13525656.png)
![1-Nitroso-4-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B13525667.png)
![1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525676.png)

![rac-(2R,3S)-2-[5-(pyridin-3-yl)pyridin-3-yl]oxolan-3-aminetrihydrochloride,trans](/img/structure/B13525679.png)
